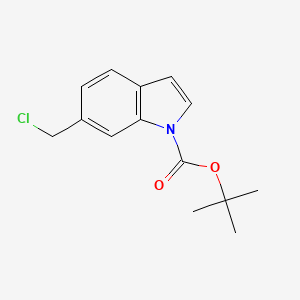

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate

Description

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate (CAS: 1820685-06-0) is an indole derivative with the molecular formula C₁₄H₁₆ClNO₂ and a molecular weight of 265.74 g/mol . The compound features a chloromethyl (-CH₂Cl) substituent at the 6-position of the indole ring and a tert-butyl carbamate (Boc) protecting group at the 1-position. This structure renders it highly reactive, particularly in nucleophilic substitution reactions, where the chloromethyl group acts as a versatile leaving group for further functionalization. The compound is classified as hazardous (GHS hazard class 6.1) and requires storage under inert conditions at 2–8°C . Its primary applications lie in pharmaceutical intermediates and organic synthesis, where it serves as a precursor for more complex molecules, such as dopamine receptor agonists and proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name |

tert-butyl 6-(chloromethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEESPQCUYZPFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate typically involves:

- Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

- Selective halogenation or chloromethylation at the 6-position of the indole ring.

- Introduction of the chloromethyl substituent via halomethylation reactions.

- Purification by chromatographic techniques to isolate the desired product.

Protection of Indole Nitrogen

The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired reactions during electrophilic substitutions on the aromatic ring. This is usually achieved by reacting the indole with di-tert-butyl dicarbonate (Boc2O) under basic or catalytic conditions.

- Boc protection stabilizes the indole nitrogen.

- Enables regioselective substitution at the 6-position.

- Common solvents include dry 1,4-dioxane or dichloromethane.

- Reaction temperature typically ranges from room temperature to 90 °C depending on reagents.

Selective Halogenation and Chloromethylation

The 6-position of the indole ring is selectively functionalized by halogenation followed by chloromethylation:

Halogenation: Bromination or iodination at the 6-position can be performed using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in dry solvents such as DMF at low temperatures (0 °C to room temperature). Acid catalysts like para-toluenesulfonic acid (TsOH) hydrate may be added to facilitate the reaction.

Chloromethylation: Introduction of the chloromethyl group at the 6-position can be achieved by reacting the corresponding 6-bromo or 6-iodo intermediate with chloromethylating agents or via nucleophilic substitution reactions.

Example procedure for halogenation:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | tert-Butyl 5-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate dissolved in dry DMF, cooled to 0 °C | Preparation for halogenation |

| 2 | Addition of NaH (60 mg, 60% in mineral oil) followed by NBS (129 mg) | Bromination at 6-position |

| 3 | Stirring for 30 min at 0 °C then work-up with saturated NaHCO3 and extraction | Isolation of brominated intermediate |

This intermediate can be further converted to chloromethyl derivatives via substitution reactions or other functional group transformations.

Direct Preparation of this compound

While direct chloromethylation protocols specific to this compound are less commonly detailed, analogous procedures for related compounds suggest:

- Use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with HCl.

- Controlled reaction conditions to avoid over-chloromethylation or polymerization.

- Protection of the indole nitrogen with Boc to direct substitution to the 6-position.

Purification and Characterization

- The crude product is typically purified by silica gel column chromatography using solvent systems such as hexanes/ethyl acetate (95:5) to isolate the pure this compound.

- Characterization is done by NMR, HRMS, and melting point analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Boc-protection of indole nitrogen | Di-tert-butyl dicarbonate, base, dry solvent, RT to 90 °C | Stabilizes N-position |

| 2 | Halogenation at 6-position | NBS or NIS, dry DMF, 0 °C to RT, TsOH catalyst | Selective bromination/iodination |

| 3 | Chloromethylation | Chloromethylating agents (e.g., chloromethyl methyl ether), acid catalyst | Introduces chloromethyl group |

| 4 | Purification | Silica gel chromatography, hexanes/EtOAc | Isolates pure compound |

| 5 | Characterization | NMR, HRMS, melting point | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azido, thiol, or alcohol derivatives.

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of reduced indole derivatives.

Scientific Research Applications

Organic Synthesis

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The indole ring can undergo oxidation to yield indole derivatives, while reduction can produce various reduced products.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Substitution | Sodium azide, potassium thiolate | Azido, thiol, or alcohol derivatives |

| Oxidation | Potassium permanganate | Indole-2,3-dione derivatives |

| Reduction | Lithium aluminum hydride | Reduced indole derivatives |

Biological Applications

This compound is being studied for its potential biological activities, including:

- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains.

- Anticancer Activity : Research focusing on its ability to inhibit cancer cell growth through mechanisms involving enzyme interactions.

Case studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.

Medicinal Chemistry

In drug development, this compound is explored as a lead compound for designing novel therapeutic agents. Its ability to form covalent bonds with biological macromolecules enables it to modify enzyme activities and receptor functions.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The indole ring can interact with various receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 354587-72-7)

- Molecular Formula: C₁₄H₁₇NO₃

- Molecular Weight : 247.29 g/mol

- Key Differences :

- The hydroxymethyl (-CH₂OH) group replaces the chloromethyl group, reducing electrophilicity but enhancing solubility in polar solvents.

- Synthesized via NaBH₄ reduction of a formyl precursor, contrasting with the chloromethyl derivative’s synthesis via halogenation or mesylation .

- Lower hazard profile compared to the chloromethyl analog due to the absence of reactive chlorine.

- Applications : Intermediate for hydroxamic acids or ester derivatives in drug discovery .

tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate (CAS: 887584-21-6)

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.30 g/mol

- Key Differences: The aminomethyl (-CH₂NH₂) group introduces nucleophilic and basic properties, enabling conjugation with carbonyl compounds or acids. Synthesized via azide reduction or direct amination of the chloromethyl derivative . Higher polarity and bioavailability compared to the chloromethyl variant.

- Applications : Building block for peptidomimetics and enzyme inhibitors .

tert-Butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate (CAS: 1209101-50-7)

- Molecular Formula: C₁₄H₁₃ClF₃NO₂

- Molecular Weight : 327.71 g/mol

- Key Differences :

- Incorporates a trifluoromethyl (-CF₃) group at the 6-position, enhancing metabolic stability and lipophilicity.

- The chlorine at the 5-position alters electronic effects on the indole ring, affecting reactivity in cross-coupling reactions.

- Applications : Intermediate in the synthesis of fluorinated pharmaceuticals, leveraging the CF₃ group’s bioisosteric properties .

Pharmacological Activity Comparisons

Dopamine Receptor Agonists :

- The chloromethyl derivative’s analogs, such as tert-butyl 7-chloro-6-(piperazinyl)-1H-indole-1-carboxylate (19a) , exhibit potent D2/D3 receptor agonist activity (EC₅₀ = 0.8 nM) due to the chloro substituent’s electron-withdrawing effects and piperazine’s basicity .

- In contrast, the trifluoromethyl analog (CAS: 1209101-50-7) shows enhanced blood-brain barrier penetration owing to fluorine’s lipophilicity .

PROTAC Synthesis :

- The chloromethyl group in tert-butyl 6-(chloromethyl)-1H-indole-1-carboxylate facilitates alkylation of thiol-containing E3 ligase ligands, a critical step in PROTAC assembly .

Biological Activity

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is a compound of significant interest in biochemical research due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.

This compound features an indole ring system, which is known for its ability to interact with various biological molecules. The chloromethyl group enhances its reactivity, allowing for nucleophilic substitution reactions that are crucial in drug design and synthesis. The tert-butyl group contributes steric hindrance, influencing the compound's binding affinity to target proteins and enzymes.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The following mechanisms are notable:

- Enzyme Interaction : The compound can interact with enzymes such as alcohol dehydrogenases, facilitating the reduction of carbonyl compounds to alcohols. This interaction is crucial for its role as a biochemical intermediate.

- Protein Modification : The indole structure allows for π-π interactions with aromatic amino acids, while the chloromethyl group can lead to covalent modifications that alter protein function.

Antimicrobial Properties

Research indicates that this compound demonstrates potential antimicrobial activity. Studies have shown that derivatives of indole compounds exhibit significant efficacy against various bacterial strains, including multidrug-resistant pathogens. For instance, modifications in the indole structure have been linked to improved antimicrobial properties .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies reveal that certain indole derivatives can inhibit cell proliferation in cancer cell lines . The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

Numerous studies have explored the biological activities of this compound and its derivatives:

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable scaffold in drug discovery. Its derivatives are being explored for:

- Novel Therapeutics : The compound's ability to modify enzyme activity positions it as a candidate for developing new therapeutic agents targeting various diseases .

- Synthetic Intermediates : It is utilized as an intermediate in synthesizing more complex organic molecules, particularly those with desired pharmacological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the indole nitrogen. For example, a common approach involves reacting 6-(chloromethyl)-1H-indole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) in THF at room temperature . Column chromatography (e.g., using n-pentane:EtOAc gradients) is employed for purification, with yields influenced by stoichiometry, solvent choice, and reaction time. A scaled-up synthesis (20 mmol) achieved 90% yield under optimized conditions .

- Data Considerations : Variations in yield (e.g., 67% vs. 90%) may arise from differences in purification efficiency or side reactions. TLC (Rf = 0.36–0.8) and ¹H NMR (δ 6.68–8.36 ppm for indole protons) are critical for monitoring .

Q. How is this compound characterized spectroscopically?

- Methodology : ¹H NMR in CDCl₃ reveals characteristic peaks for the tert-butyl group (δ ~1.6 ppm) and indole protons (δ 6.68–8.36 ppm). TLC (n-pentane:EtOAc = 10:1) with UV visualization confirms purity . Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Q. What safety precautions are recommended when handling this compound, given limited toxicity data?

- Guidelines : Despite lacking comprehensive ecotoxicological data, safety protocols include using PPE (gloves, lab coats), working in a fume hood, and avoiding inhalation/contact. Waste disposal must comply with local regulations . Trained personnel should conduct risk assessments due to potential uncharacterized hazards .

Advanced Research Questions

Q. What challenges arise in introducing the chloromethyl group at the 6-position of the indole ring, and how can regioselectivity be controlled?

- Mechanistic Insights : Direct chloromethylation may compete with undesired substitutions. Regioselectivity is achieved using directing groups (e.g., Boc protection) or leveraging steric/electronic effects. For example, tert-butyl 6-(((trifluoromethyl)sulfonyl)oxy)-1H-indole-1-carboxylate serves as an intermediate for nucleophilic displacement with chloride .

- Optimization : Reaction temperature, choice of chlorinating agent (e.g., SOCl₂ vs. HCl), and catalyst (e.g., Lewis acids) influence efficiency. Conflicting yields (e.g., 67% vs. 25% in related reductions) highlight the need for condition screening .

Q. How can this compound be functionalized for applications in medicinal chemistry?

- Case Study : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides to generate derivatives. For instance, coupling with piperazine derivatives under basic conditions yields compounds with dopamine receptor affinity .

- Analytical Validation : Post-functionalization, ¹H NMR and HPLC-MS are used to confirm structural integrity. Optical activity (e.g., [α]D²⁵ = −35.3°) in chiral derivatives is assessed via polarimetry .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Tools : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths/angles, confirming regiochemistry and stereochemistry . For example, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was validated via crystallography, aiding in natural product precursor studies .

Data Contradictions and Resolution

Q. Why do reported yields for similar Boc-protected indoles vary significantly across studies?

- Analysis : Discrepancies (e.g., 67% vs. 25%) stem from differences in starting material purity, reaction scale, and workup methods. For example, microwave-assisted synthesis may improve yields compared to traditional heating .

- Mitigation : Systematic optimization (e.g., varying solvent polarity, catalyst loading) and reproducibility checks using standardized protocols are recommended.

Methodological Recommendations

- Synthesis : Prioritize Boc protection under anhydrous conditions with DMAP catalysis .

- Purification : Use gradient elution in column chromatography (n-pentane:EtOAc) to separate chloromethyl derivatives from byproducts .

- Safety : Adopt ALARA (As Low As Reasonably Achievable) principles for handling, given incomplete toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.